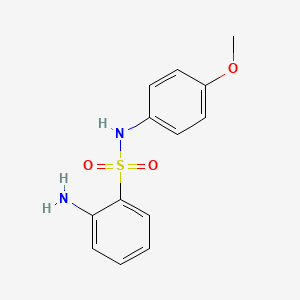

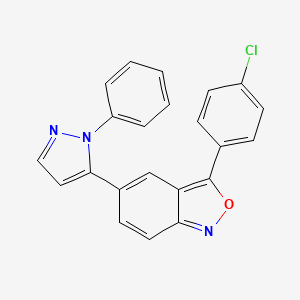

2-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Descripción general

Descripción

2-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a derivative of sulfonamide, a group of organic compounds that share a common functional group with the structure RSO2NH2, where R is an organic residue. Sulfonamides are known for their various biological activities, including antibacterial properties. The compound is characterized by the presence of an amino group and a methoxy group attached to a benzenesulfonamide framework.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. While the provided papers do not directly describe the synthesis of 2-Amino-N-(4-methoxyphenyl)benzenesulfonamide, they do provide insights into the synthesis of related compounds. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid . This suggests that a similar approach could be used for synthesizing the compound of interest, with appropriate modifications to the starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the X-ray structure of a dimeric copper(II) complex with a related sulfonamide was determined, revealing the presence of three different dimeric units within the unit cell . Similarly, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by X-ray single crystal techniques, showing that it crystallizes in the monoclinic space group . These studies highlight the importance of crystallography in understanding the molecular structure of sulfonamide compounds.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes or ketones. For example, a Schiff base was synthesized from the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde . This indicates that 2-Amino-N-(4-methoxyphenyl)benzenesulfonamide could also potentially form Schiff bases under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The spectroscopic properties of these compounds, including IR, Raman, UV–Vis, and EPR behavior, provide valuable information about their electronic structure and potential interactions . For instance, the EPR spectra of the copper(II) complex with sulfameter indicated antiferromagnetically coupled dimers . Additionally, theoretical calculations, such as DFT, can predict various properties like vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are essential for understanding the behavior of these molecules .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

2-Amino-N-(4-methoxyphenyl)benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Abbasi et al. (2019) synthesized a series of benzenesulfonamides derived from 2-Amino-N-(4-methoxyphenyl)benzenesulfonamide, which demonstrated significant antibacterial properties against Escherichia coli. These compounds also exhibited lower cytotoxicity, indicating their potential as therapeutic agents (Abbasi et al., 2019).

Antifungal Applications

Gupta and Halve (2015) reported the synthesis of novel azetidin-2-ones substituted with 2-Amino-N-(4-methoxyphenyl)benzenesulfonamide, showing potent antifungal activity against Aspergillus niger and Aspergillus flavus. This suggests the compound's potential in developing antifungal medications (Gupta & Halve, 2015).

Anticancer Potential

Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives containing 2-Amino-N-(4-methoxyphenyl)benzenesulfonamide and evaluated their anticancer effects on various cancer cell lines. The results indicated high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells (Tsai et al., 2016).

Photophysicochemical Properties

Öncül, Öztürk, and Pişkin (2021) studied the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative substituents, revealing its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Inhibitory Mechanism Studies

Di Fiore et al. (2011) conducted studies on N-substituted benzenesulfonamides, including the 2-Amino-N-(4-methoxyphenyl) derivative, to explore their inhibitory mechanisms. This research contributes to understanding the interaction of such compounds with biological targets (Di Fiore et al., 2011).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that benzenesulfonamides, a class of compounds to which this molecule belongs, often act by binding to enzymes and inhibiting their activity .

Biochemical Pathways

Benzenesulfonamides are known to interact with various enzymes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Propiedades

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLBWBNGCSFZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

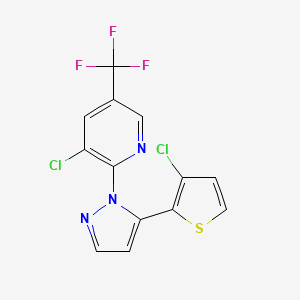

![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)

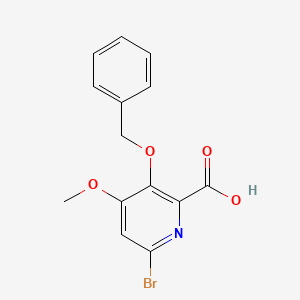

![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)

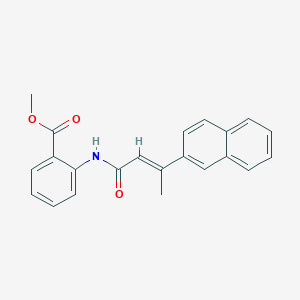

![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)

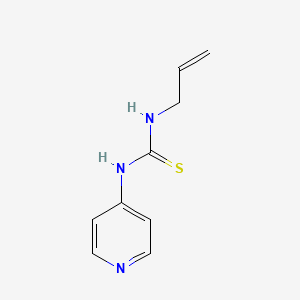

![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)

![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)